

# dCBP-1 Degrader: A Technical Guide to Basic Research Applications

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The study of epigenetics and transcriptional regulation has been significantly advanced by the development of targeted protein degradation technologies. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful tools for elucidating protein function and exploring new therapeutic avenues. This technical guide focuses on **dCBP-1**, a potent and selective heterobifunctional PROTAC designed to induce the degradation of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300.

CBP and p300 are critical regulators of gene expression, acting as histone acetyltransferases (HATs) and scaffolding proteins that interact with a vast network of transcription factors.[1][2] Their dysregulation is implicated in various diseases, including cancer, making them compelling targets for therapeutic intervention.[3][4] dCBP-1 offers a unique advantage over traditional small molecule inhibitors by inducing the near-complete and rapid removal of CBP and p300, allowing for a more profound and acute interrogation of their cellular functions.[1][5][6][7] This guide provides an in-depth overview of the basic research applications of dCBP-1, including quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

## **Mechanism of Action**



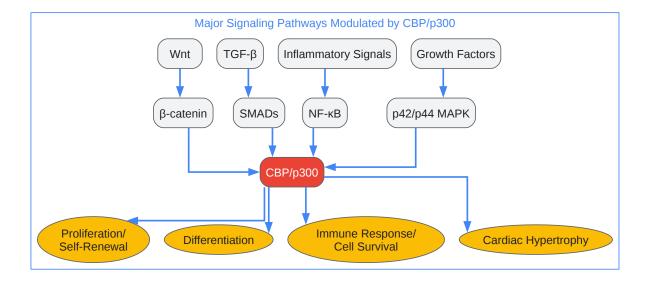




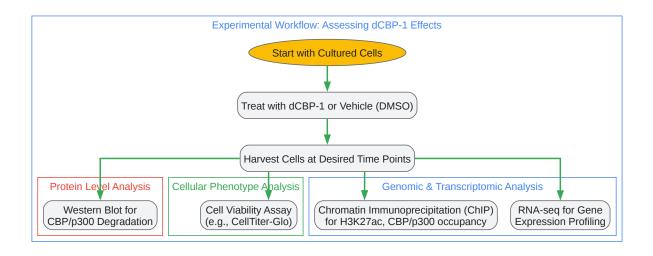
dCBP-1 is a PROTAC that functions by hijacking the cell's natural protein disposal machinery. [8][9][10] It is a heterobifunctional molecule composed of three key components: a ligand that binds to the bromodomain of CBP/p300, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a flexible linker connecting the two.[5][9] By simultaneously binding to both CBP/p300 and CRBN, dCBP-1 facilitates the formation of a ternary complex.[7] This proximity induces the CRBN E3 ligase to polyubiquitinate CBP/p300, marking them for degradation by the 26S proteasome.[8] This targeted degradation leads to a rapid and sustained loss of CBP/p300 protein levels within the cell.[1][11]











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